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Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to (S)-3-Morpholinecarboxylic Acid Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical overview of (S)-3-Morpholinecarboxylic acid hydrochloride, a chiral heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical overview of (S)-3-Morpholinecarboxylic acid hydrochloride, a chiral heterocyclic building block of increasing importance in medicinal chemistry. This guide moves beyond a simple data sheet to offer insights into its synthesis, characterization, and application, grounded in established scientific principles. The structure of this guide is designed to follow a logical workflow from fundamental properties to practical application, reflecting the process of incorporating a novel building block into a research and development pipeline.

Compound Identity and Structural Elucidation

Nomenclature and Identification

(S)-3-Morpholinecarboxylic acid hydrochloride is a derivative of morpholine, a common heterocycle in medicinal chemistry. The compound is characterized by a carboxylic acid functional group at the 3-position of the morpholine ring. The "(S)" designation defines the absolute stereochemistry at this chiral center.

It is crucial to distinguish this compound from its isomers and related structures. A common point of confusion is with morpholine-4-acetic acid, which features an acetic acid moiety on the ring's nitrogen atom. The title compound, however, has the carboxyl group directly attached to the C3 carbon of the ring.

The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately compared to the free base.[1]

IdentifierValueSource
CAS Number 1187929-04-9[2][3]
Molecular Formula C₅H₁₀ClNO₃[2][3]
Molecular Weight 167.59 g/mol [2][4]
IUPAC Name (3S)-morpholine-3-carboxylic acid;hydrochloride[3]
Canonical SMILES O=C(O)[C@H]1NCCOC1.[H]Cl[2]
InChI Key CWSLARZELUGARZ-WCCKRBBISA-N[3][4]
Chemical Structure and Stereochemistry

The core of the molecule is a saturated six-membered morpholine ring. The stereocenter at the C3 position imparts chirality, which is a critical consideration in drug design, as enantiomers often exhibit different pharmacological and toxicological profiles.[5] The "(S)" configuration is foundational to its role as a specific chiral synthon.

Caption: 2D structure of (S)-3-Morpholinecarboxylic acid hydrochloride.

Synthesis Pathway: A Chiral Pool Approach

The most common and industrially scalable synthesis of (S)-3-Morpholinecarboxylic acid originates from the chiral pool, specifically using L-Serine as the starting material.[6][7] This approach is advantageous as it directly installs the desired (S)-stereochemistry from a readily available and inexpensive chiral source.

The synthesis can be broken down into five key stages, each with a specific chemical objective.[6]

Caption: Chiral pool synthesis workflow from L-Serine.

Causality Behind Experimental Choices:

  • Step 1 (Esterification): The carboxylic acid of L-Serine is protected as a tert-butyl ester. This is critical to prevent it from interfering with the subsequent N-acylation and cyclization steps. Perchloric acid is an effective catalyst for this transformation.[7]

  • Step 2 (N-Acylation): Chloroacetyl chloride is used to add a two-carbon unit with a reactive chloride leaving group to the nitrogen atom. This sets the stage for ring formation.

  • Step 3 (Cyclization): Sodium ethoxide, a strong base, deprotonates the hydroxyl group of the serine backbone, which then acts as a nucleophile, displacing the chloride in an intramolecular Williamson ether synthesis to form the morpholine ring.[6] This step forms a lactam (an amide within a ring).

  • Step 4 (Reduction): The amide carbonyl (lactam) is selectively reduced to a methylene group (-CH₂-). The combination of sodium borohydride and aluminum chloride is a milder reducing system suitable for this transformation, offering high selectivity and yield under gentle conditions.[6]

  • Step 5 (Deprotection/Salt Formation): The tert-butyl protecting group is removed under acidic conditions using hydrogen chloride in methanol. This simultaneously protonates the basic nitrogen of the morpholine ring, allowing the final product to be isolated as the stable hydrochloride salt.[7]

Analytical Characterization Protocol

Ensuring the identity, purity, and stereochemical integrity of (S)-3-Morpholinecarboxylic acid hydrochloride is paramount. A multi-step analytical workflow is required.

Analytical_Workflow Sample Received Sample: (S)-3-Morpholinecarboxylic acid hydrochloride Test1 Test 1: Identity & Purity (Achiral RP-HPLC) Sample->Test1 Decision Purity ≥ 97%? Single Peak? Test1->Decision Test2 Test 2: Enantiomeric Purity (Chiral HPLC) Decision2 Enantiomeric Excess (e.e.) ≥ 98%? Test2->Decision2 Decision->Test2 Yes Fail Reject Material (Out of Specification) Decision->Fail No Pass Release Material (Certificate of Analysis) Decision2->Pass Yes Fail2 Reject Material (Racemic or Scalemic) Decision2->Fail2 No

Caption: Quality control workflow for analytical characterization.

Protocol: Identity and Purity by Reverse-Phase HPLC (RP-HPLC)

This method establishes the purity of the compound by separating it from potential starting materials, by-products, or degradation products.

  • Rationale: A standard C18 column is used to separate compounds based on hydrophobicity. Acidic compounds like this often require a low pH mobile phase to suppress the ionization of the carboxylate, which prevents peak tailing and ensures good peak shape.[8]

  • Instrumentation: HPLC system with UV detector (e.g., Agilent 1200 series or equivalent).[8]

  • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Justification: Formic acid is a volatile buffer compatible with mass spectrometry if LC-MS analysis is desired for peak identification.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 210 nm (for detection of the carboxyl group).

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

  • Acceptance Criteria: Purity ≥ 97% by area normalization. A single major peak should be observed.

Protocol: Enantiomeric Purity by Chiral HPLC

This is the critical step to confirm the stereochemical integrity of the material.

  • Rationale: Enantiomers have identical properties on achiral columns. A chiral stationary phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, allowing them to be separated.[5] For acidic compounds, anion-exchanger CSPs are highly effective.[9]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak QN-AX (quinine-based anion exchanger) or equivalent CSP for acidic compounds.

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (e.g., 100 / 0.3 / 0.2 v/v/v).

    • Justification: The mobile phase composition is crucial for chiral recognition. The acid and salt modifiers control the ionization state of both the analyte and the chiral selector on the stationary phase, which is the basis of the separation mechanism.[9]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detector Wavelength: 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

  • Acceptance Criteria: Enantiomeric excess (e.e.) ≥ 98%. The area of the (R)-enantiomer peak should be ≤ 1.0% of the total area of both enantiomer peaks.

Applications in Drug Development

(S)-3-Morpholinecarboxylic acid hydrochloride serves as a valuable chiral building block. Its rigid, saturated heterocyclic structure is often used as a scaffold or fragment to introduce specific spatial arrangements into a larger molecule. Such scaffolds are desirable in drug design because they can reduce conformational flexibility, potentially leading to higher binding affinity and selectivity for a biological target.[1][10]

Its utility is primarily in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in areas like:

  • Neurological and Neurodegenerative Diseases: The morpholine scaffold is present in various compounds targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in these conditions.[1]

  • Oncology and Metabolic Disorders: As a constrained amino acid analogue, it can be incorporated into peptidomimetics or other small molecules to improve their metabolic stability and cell permeability.

Safety and Handling

(S)-3-Morpholinecarboxylic acid hydrochloride is classified as harmful and an irritant.[3]

  • GHS Pictogram: GHS07 (Harmful/Irritant)[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store at room temperature in a dry, well-ventilated place, preferably under an inert atmosphere.[4]

References

  • Google Patents. (2014). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Retrieved from Google Patents.
  • PubChem. (n.d.). 3(S)-Hydroxymethylmorpholine hydrochloride. Retrieved from PubChem. URL: [Link]

  • Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Retrieved from Google Patents.
  • Ma, W., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. URL: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from VTechWorks. URL: [Link]

  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from ACS Publications. URL: [Link]

  • Royal Society of Chemistry. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. URL: [Link]

  • LCGC. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from LCGC. URL: [Link]

  • LCGC International. (2004). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Retrieved from LCGC International. URL: [Link]

  • Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from Semantic Scholar. URL: [Link]

  • Google Patents. (2015). US9079895B2 - Morpholino compounds, uses and methods. Retrieved from Google Patents.

Sources

Exploratory

Precision Engineering of the Morpholine Scaffold: 3-Substituted Derivatives in Modern Drug Discovery

[1] Executive Summary The morpholine ring is a "privileged scaffold" in medicinal chemistry, historically valued for its ability to modulate lipophilicity and improve aqueous solubility compared to its carbocyclic (cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, historically valued for its ability to modulate lipophilicity and improve aqueous solubility compared to its carbocyclic (cyclohexane) and basic amine (piperidine) analogs. However, the unsubstituted morpholine ring often suffers from rapid oxidative metabolism at the carbon atoms alpha to the nitrogen.

This technical guide focuses on 3-substituted morpholine derivatives , a structural subclass that has emerged as a critical solution for optimizing metabolic stability and target selectivity.[1] By introducing substituents at the C3 position, medicinal chemists can sterically hinder metabolic soft spots, introduce chirality for specific receptor engagement, and fine-tune the basicity of the nitrogen center. This guide details the structural rationale, advanced synthetic protocols, and application cases of this moiety in contemporary drug discovery.

Part 1: Structural & Pharmacological Rationale[2]

Metabolic "Armor": The Alpha-Carbon Blockade

The primary metabolic vulnerability of the morpholine ring is oxidative N-dealkylation or ring oxidation catalyzed by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1] This oxidation typically occurs at the carbon alpha to the nitrogen (C3 or C5).

  • Unsubstituted Morpholine: Highly susceptible to formation of the iminium ion intermediate, leading to ring opening or N-dealkylation.[1]

  • 3-Substituted Morpholine: A substituent (e.g., methyl, phenyl, trifluoromethyl) at C3 creates steric bulk that impedes the approach of the heme-iron center of CYP enzymes. Furthermore, if the substituent is electron-withdrawing, it can electronically deactivate the C-H bond, raising the energy barrier for hydrogen atom abstraction.

Physicochemical Modulation (LogP and pKa)

3-substitution allows for precise tuning of physicochemical properties without altering the core scaffold.

  • Lipophilicity (LogP): While morpholine lowers LogP relative to piperidine (improving solubility), adding a 3-alkyl group allows for a controlled increase in lipophilicity to optimize membrane permeability (CNS penetration) while maintaining water solubility.

  • Basicity (pKa): The oxygen atom in morpholine lowers the pKa of the nitrogen (approx. pKa 8.[1]3) compared to piperidine (approx. pKa 11.0).[1] A 3-substituent can further modulate this. For instance, a 3-trifluoromethyl group will significantly lower the pKa, reducing the percentage of ionized drug at physiological pH, which can enhance passive permeability.

Visualization: Metabolic Soft Spot Analysis

The following diagram illustrates the metabolic vulnerability of the morpholine ring and how 3-substitution mitigates this risk.

MetabolicStability Figure 1: Mechanism of Metabolic Stabilization via 3-Substitution Morpholine Unsubstituted Morpholine (High Metabolic Liability) CYP_Attack CYP450 Oxidation (Alpha-Carbon Attack) Morpholine->CYP_Attack Rapid Oxidation Metabolite Ring Opening / N-Dealkylation (Inactive/Toxic) CYP_Attack->Metabolite Degradation Substituted 3-Substituted Morpholine (Metabolic Armor) StericShield Steric/Electronic Shielding (C3 Position) Substituted->StericShield C3 Modification StericShield->CYP_Attack BLOCKS StableDrug Intact Drug (Sustained Exposure) StericShield->StableDrug Preserves Structure

[1]

Part 2: Synthetic Methodologies

Traditional synthesis of 3-substituted morpholines often involves the cyclization of chiral amino alcohols, which can be limited by the availability of the chiral pool. Modern methods utilize transition-metal catalysis to construct the ring with high stereocontrol.[1]

Protocol: Pd-Catalyzed Carboamination (Wolfe Method)

This method allows for the convergent synthesis of cis-3,5-disubstituted morpholines from simple amino alcohol precursors.[1] It is preferred for its ability to generate complexity from readily available starting materials.

Objective: Synthesis of cis-3,5-dimethylmorpholine derivatives.

Reagents:

  • Substrate: N-Boc-protected amino alcohol derivative (O-allylated).

  • Catalyst: Pd(OAc)₂ (2-5 mol%).[1]

  • Ligand: Dpe-phos or Xantphos (depending on substrate).[1]

  • Base: t-BuONa or Cs₂CO₃.[1]

  • Solvent: Toluene or Dioxane.[1]

  • Coupling Partner: Aryl bromide (Ar-Br).[1]

Step-by-Step Protocol:

  • Precursor Preparation (O-Allylation):

    • Dissolve N-Boc-L-alaninol (1.0 equiv) in DMF at 0°C.

    • Add NaH (1.2 equiv) carefully. Stir for 30 min.

    • Add Allyl bromide (1.2 equiv) dropwise. Warm to RT and stir for 4 hours.

    • Quench: Add saturated NH₄Cl.[1] Extract with EtOAc.[1]

    • Purification: Flash column chromatography (Hex/EtOAc) to yield the O-allyl ether.[1]

  • Pd-Catalyzed Cyclization:

    • In a glovebox or under Argon, charge a flame-dried Schlenk tube with:

      • Pd(OAc)₂ (2 mol%)

      • Dpe-phos (4 mol%)[1]

      • t-BuONa (2.0 equiv)[1]

      • Aryl Bromide (1.2 equiv)

    • Dissolve the O-allyl ether substrate from Step 1 in anhydrous Toluene (0.2 M concentration) and add to the tube.

    • Seal the tube and heat to 100°C for 12-16 hours.

    • Monitoring: Check reaction progress via LC-MS for disappearance of the allyl ether.[1]

  • Workup & Isolation:

    • Cool to room temperature.[1] Filter the mixture through a pad of Celite to remove Pd black.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify via silica gel chromatography.[1] The product is typically the N-Boc protected cis-3,5-disubstituted morpholine.[1]

  • Deprotection (Optional):

    • Treat the N-Boc morpholine with 4M HCl in Dioxane or TFA/DCM (1:[1]1) at RT for 1 hour to reveal the free amine.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow of the Pd-catalyzed carboamination strategy.

SynthesisWorkflow Figure 2: Pd-Catalyzed Carboamination Workflow (Wolfe Method) Start Start: Chiral Amino Alcohol (N-Boc-L-Alaninol) Step1 Step 1: O-Allylation (NaH, Allyl Bromide) Start->Step1 Intermed Intermediate: O-Allyl Ether Step1->Intermed Step2 Step 2: Pd-Catalyzed Carboamination (Pd(OAc)2, Ligand, Ar-Br) Intermed->Step2 Transition Transition State: syn-Aminopalladation Step2->Transition Stereocontrol Product Product: cis-3,5-Disubstituted Morpholine Transition->Product Reductive Elimination

Part 3: Case Studies & Comparative Data

Aprepitant (Emend®)

Aprepitant is a high-affinity Neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea.[1]

  • Structure: It features a morpholine core with substituents at positions 2 and 3.[2][3]

  • Role of 3-Substituent: The 3-(S)-(4-fluorophenyl) group is critical.[1] It locks the morpholine ring into a specific chair conformation, ensuring the pendant 2-alkoxy group is positioned correctly to bind in the hydrophobic pocket of the NK1 receptor. Without this 3-substitution, the ring would be too flexible, resulting in a significant loss of potency (entropy penalty upon binding).

Phendimetrazine

An appetite suppressant acting as a prodrug to phenmetrazine.

  • Structure: 3,4-dimethyl-2-phenylmorpholine.[1][4][5][6]

  • Role of 3-Substituent: The 3-methyl group introduces a second chiral center.[1] The specific stereochemistry ((2S,3S)-isomer) is essential for its pharmacological profile as a norepinephrine-dopamine releasing agent (NDRA).[1] The methyl group also increases lipophilicity compared to the des-methyl analog, enhancing BBB penetration.

Comparative Data: Morpholine vs. 3-Substituted Analogs

The table below summarizes the impact of 3-substitution on key drug-like properties.

PropertyUnsubstituted Morpholine3-Methyl Morpholine3-Trifluoromethyl MorpholineImpact of Substitution
LogP (Lipophilicity) -0.86-0.45+0.50Increases lipophilicity; improves CNS penetration.[1]
pKa (Basicity) 8.368.40~6.5EWG at C3 significantly lowers basicity (reduces ionization).
Metabolic Stability (t1/2) Low (< 30 min)Moderate (60-90 min)High (> 120 min)*Steric bulk blocks alpha-oxidation.[1]
Conformational Freedom High (Chair flip)RestrictedHighly RestrictedLocks bioactive conformation; reduces entropy penalty.

*Values are generalized estimates based on microsomal stability assays in human liver microsomes (HLM).

Part 4: Future Perspectives

The utility of 3-substituted morpholines is expanding beyond small molecule inhibitors into Targeted Protein Degradation (PROTACs) .[1]

  • Linker Design: Morpholines are increasingly used in PROTAC linkers to improve the solubility of hydrophobic warheads. A 3-substituted morpholine linker can introduce a "kink" in the chain, improving the orientation of the E3 ligase relative to the target protein, which is often critical for efficient ubiquitination.

  • Covalent Inhibitors: 3-substituted morpholines are being explored as scaffolds for covalent warheads (e.g., acrylamides attached to the nitrogen), where the C3 substituent directs the warhead to a specific cysteine residue in the binding pocket.

References

  • Wolfe, J. P., et al. (2010). "Stereoselective Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination Reactions." Journal of the American Chemical Society.

  • Bode, J. W., et al. (2014). "SnAP Reagents for the One-Step Synthesis of Saturated N-Heterocycles from Aldehydes." Nature Chemistry.[1]

  • Merck & Co. (2003).[7] "Aprepitant (Emend) Prescribing Information." FDA Access Data.

  • Wymann, M. P., et al. (2022).[8] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry.

  • BenchChem. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[9] BenchChem Technical Guides.

Sources

Protocols & Analytical Methods

Method

The Strategic Incorporation of (S)-3-Morpholineacetic Acid in the Synthesis of Novel Kinase Inhibitors: An Application Note and Protocol

This guide provides an in-depth exploration of the synthesis of kinase inhibitors leveraging the chiral building block, (S)-3-morpholineacetic acid. We will delve into the rationale behind its use, its impact on inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis of kinase inhibitors leveraging the chiral building block, (S)-3-morpholineacetic acid. We will delve into the rationale behind its use, its impact on inhibitor potency and selectivity, and provide detailed, field-proven protocols for its incorporation into a representative kinase inhibitor scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and synthesis of next-generation targeted therapeutics.

The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibitor Design

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of clinically successful drugs.[1] Its prevalence stems from a unique combination of advantageous physicochemical and pharmacokinetic properties. The morpholine moiety enhances aqueous solubility and metabolic stability, and its nitrogen atom can serve as a key hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket.[1][2] This interaction is a critical anchor for many kinase inhibitors, contributing significantly to their binding affinity and inhibitory activity.[3][4]

The introduction of substituents onto the morpholine ring can further refine the pharmacological profile of an inhibitor, influencing its potency, isoform selectivity, and overall drug-like properties.[5][6] Specifically, substitution at the 3-position of the morpholine ring has been shown to allow for deeper penetration into the binding pocket of some kinases, such as mTOR, leading to enhanced potency and selectivity.[6] The use of a chiral building block like (S)-3-morpholineacetic acid provides a stereochemically defined point of attachment, which is crucial for optimizing interactions within the three-dimensional space of the kinase active site.[4][7]

Targeted Signaling Pathway: The PI3K/Akt/mTOR Cascade

A significant number of kinase inhibitors containing the morpholine scaffold target the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway.[3][8][9] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[9][10] Dual inhibition of PI3K and mTOR is a particularly attractive strategy, as it can lead to a more comprehensive shutdown of the pathway and potentially overcome resistance mechanisms.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition of Translation Initiation a cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification & Characterization A (S)-3-Morpholineacetic Acid C Activated Ester A->C Activation B Activating Agent (e.g., HATU, HOBt) E Final Kinase Inhibitor C->E D Amine-containing Pyrimidine Core D->E Nucleophilic Attack F Crude Product G Purification (e.g., Chromatography) F->G H Pure Kinase Inhibitor G->H I Characterization (NMR, MS, HPLC) H->I

Caption: General workflow for the synthesis of a kinase inhibitor.

Detailed Experimental Protocols

Synthesis of a Representative Kinase Inhibitor

This protocol describes the synthesis of a hypothetical kinase inhibitor, (S)-2-(morpholin-3-yl)-N-(2-((4-phenyl-1H-imidazol-2-yl)amino)pyrimidin-5-yl)acetamide, by coupling (S)-3-morpholineacetic acid with a fictional amine-functionalized pyrimidine core.

Materials:

Reagent/SolventSupplierGrade
(S)-4-Boc-morpholine-3-carboxylic acidCommercial Source≥98%
5-amino-N-(4-phenyl-1H-imidazol-2-yl)pyrimidin-2-amineCustom Synthesis≥95%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial Source≥98%
DIPEA (N,N-Diisopropylethylamine)Commercial Source≥99%
Dichloromethane (DCM)Commercial SourceAnhydrous
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous
Trifluoroacetic acid (TFA)Commercial SourceReagent Grade
Saturated Sodium Bicarbonate SolutionIn-house preparation
BrineIn-house preparation
Anhydrous Sodium SulfateCommercial SourceReagent Grade
Silica GelCommercial Source230-400 mesh

Protocol:

  • Amide Coupling:

    • To a solution of (S)-4-Boc-morpholine-3-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • Add the amine-containing pyrimidine core (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM (2 x 20 mL) to remove residual TFA.

    • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

    • Filter the solid and wash with diethyl ether to obtain the final kinase inhibitor as a TFA salt.

Characterization of the Final Compound

The synthesized kinase inhibitor should be thoroughly characterized to confirm its identity, purity, and structural integrity.

Techniques:

TechniquePurposeExpected Data
¹H and ¹³C NMR Structural elucidationChemical shifts, coupling constants, and integration consistent with the proposed structure.
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationMeasured m/z value within 5 ppm of the calculated exact mass.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a purity of ≥95%.

Conclusion

(S)-3-Morpholineacetic acid is a valuable chiral building block for the synthesis of novel kinase inhibitors. Its strategic incorporation can lead to compounds with improved potency and selectivity, particularly for targets within the PI3K/Akt/mTOR signaling pathway. The provided synthetic protocol offers a general and adaptable method for the integration of this important scaffold into diverse kinase inhibitor backbones. Careful execution of the synthesis, purification, and characterization steps is paramount to obtaining high-quality compounds for biological evaluation.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link] [6]7. Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health. [Link] [9]8. Lee, S., et al. (2016). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. MedChemComm, 7(5), 921-927. [Link]

  • Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Semantic Scholar. [Link]

  • Abdeen, S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10849. [Link]

  • Chida, N. (2000). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 58(11), 1032-1041. [Link] [7]15. Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of Chiral Morpholine Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the critical challenge of maintaining the stereochemical integrity of chiral morpholine acet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the critical challenge of maintaining the stereochemical integrity of chiral morpholine acetic acid derivatives. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but a deep, mechanistic understanding of why racemization occurs and how to prevent it. This resource is structured to offer actionable troubleshooting advice and answer your most pressing questions.

I. Understanding the Enemy: The Mechanism of Racemization

Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, is a significant threat to the efficacy and safety of chiral drugs.[1][2] For α-substituted carboxylic acids like morpholine acetic acid derivatives, the primary mechanism involves the deprotonation of the α-hydrogen at the chiral center. This abstraction leads to the formation of a planar, achiral enolate intermediate.[3][4] Subsequent reprotonation can occur from either face of the planar enolate with equal probability, resulting in a racemic mixture and a loss of optical activity.[2][3][4]

Several factors can facilitate this undesirable process, including exposure to bases, acids, or elevated temperatures.[3][][6]

II. Troubleshooting Guide: When Enantiopurity is Lost

This section is designed to help you diagnose and solve racemization issues encountered during your experiments.

Problem 1: Significant loss of enantiomeric excess (ee) after amide coupling.
  • Probable Cause A: Inappropriate Coupling Reagent. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are notorious for causing racemization.[7][8] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to intramolecular cyclization to a 5(4H)-oxazolone. This oxazolone readily tautomerizes to an aromatic oxazole, which is achiral. Subsequent reaction with the amine leads to the racemic product.

    • Solution:

      • Utilize Additives: Always use carbodiimides in conjunction with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[9] These additives react with the O-acylisourea to form an active ester that is less prone to racemization.[9]

      • Switch to a Milder Reagent: Consider using phosphonium-based (e.g., PyBOP, BOP) or uronium-based (e.g., HBTU, HATU, TBTU) coupling reagents.[7][8][10] These reagents are generally more efficient and less likely to cause racemization, especially when used with additives.[7][10] For particularly sensitive substrates, reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known for their low racemization potential.[9]

  • Probable Cause B: Inappropriate Base. The choice and amount of base used during the coupling reaction are critical. Strong, non-sterically hindered bases can readily deprotonate the α-hydrogen, leading to racemization.[9] Even catalytic amounts of a strong base like 4-(N,N-dimethylamino)pyridine (DMAP) can cause significant racemization.[7][8]

    • Solution:

      • Choose a Weaker Base: Opt for sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of stronger bases like triethylamine (TEA).

      • Optimize Base Concentration: Use the minimum amount of base necessary to neutralize any acid formed and facilitate the reaction. Typically, 1-2 equivalents are sufficient.

Problem 2: Gradual loss of enantiomeric purity during work-up or purification.
  • Probable Cause A: Extreme pH Conditions. Exposure to strongly acidic or basic aqueous solutions during extraction or chromatography can lead to racemization.[][11]

    • Solution:

      • Maintain Neutral or Near-Neutral pH: Whenever possible, perform aqueous work-ups and chromatographic separations under neutral or mildly acidic/basic conditions.

      • Minimize Contact Time: If exposure to acidic or basic conditions is unavoidable, minimize the contact time as much as possible.

      • Use Buffered Systems: Employ buffered aqueous solutions for extractions to maintain a stable pH.

  • Probable Cause B: Elevated Temperatures. High temperatures during solvent evaporation or purification can provide the activation energy needed for racemization.[]

    • Solution:

      • Use Low-Temperature Evaporation: Concentrate your solutions using a rotary evaporator at reduced pressure and a low-temperature water bath.

      • Avoid High-Temperature Purification Methods: If possible, avoid purification techniques that require high temperatures. Opt for methods like flash column chromatography at room temperature.

Problem 3: Racemization observed during storage of the chiral morpholine acetic acid derivative.
  • Probable Cause: Inappropriate Storage Conditions. Long-term storage in an unsuitable solvent or at ambient temperature can lead to slow racemization over time.[]

    • Solution:

      • Choose a Non-Polar, Aprotic Solvent: Store the compound in a non-polar, aprotic solvent like toluene or hexane if it needs to be in solution. Polar solvents can stabilize the transition state for racemization.[]

      • Store as a Solid: Whenever possible, store the purified compound as a solid.

      • Refrigerate or Freeze: Store the compound at low temperatures (e.g., 4°C or -20°C) to minimize the rate of racemization.

III. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for chiral α-substituted carboxylic acids?

A1: The primary mechanism involves the removal of the proton at the chiral α-carbon by a base. This forms a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the R and S enantiomers.[3][4]

Q2: How does temperature affect the rate of racemization?

A2: Increased temperature provides more thermal energy to the molecules, which can overcome the activation energy barrier for the deprotonation-reprotonation process, thus accelerating the rate of racemization.[][12] It is crucial to conduct reactions and work-ups at the lowest practical temperature.

Q3: Can the solvent choice influence racemization?

A3: Yes, significantly. Polar solvents, especially polar protic solvents, can facilitate racemization by stabilizing the charged enolate intermediate, thereby lowering the energy barrier for its formation.[] Non-polar, aprotic solvents are generally preferred to minimize this risk.

Q4: Are there any "racemization-free" coupling reagents?

A4: While no coupling reagent is completely "racemization-free" under all conditions, several have been developed to significantly minimize this side reaction.[13][14] Reagents like T3P (n-propylphosphonic anhydride) and those based on ynamides (Zhao reagents) are designed to activate the carboxylic acid under conditions that are less prone to causing racemization.[10][13][14]

Q5: How can I accurately quantify the extent of racemization?

A5: The most reliable method is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their precise quantification and the determination of the enantiomeric excess (ee).[1][9]

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Low-Racemization Amide Coupling

This protocol provides a starting point for minimizing racemization during the coupling of a chiral morpholine acetic acid derivative with an amine.

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral morpholine acetic acid derivative (1.0 eq.) and the racemization suppressing additive (e.g., Oxyma Pure, 1.2 eq.) in an anhydrous, aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Coupling Reagent: Add the coupling reagent (e.g., DIC, 1.1 eq.) dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0°C for 5-10 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the amine (1.0 eq.) followed by a sterically hindered base (e.g., DIPEA, 1.5 eq.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a mild aqueous acid (e.g., saturated NH4Cl solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography using a neutral mobile phase.

Table 1: Impact of Coupling Reagents and Additives on Racemization
Coupling ReagentAdditiveBaseTypical Racemization (%)
DCCNoneTEAHigh (>15%)
DICHOBtDIPEALow (1-5%)
HATUNoneDIPEAVery Low (<1%)
T3P®PyridinePyridineVery Low (<1%)

Note: These are typical values and can vary depending on the specific substrates and reaction conditions.

V. Visualizing the Process

Diagram 1: Mechanism of Base-Catalyzed Racemization

Racemization_Mechanism Enantiomer (R)-Morpholine Acetic Acid Derivative Enolate Planar Achiral Enolate Enantiomer->Enolate - H+ Base Base (B:) RacemicMixture Racemic Mixture (R and S) Enolate->RacemicMixture + H+ ProtonatedBase HB+ Troubleshooting_Workflow Start Racemization Observed CheckCoupling Analyze Coupling Step Start->CheckCoupling CheckWorkup Analyze Work-up/ Purification CheckCoupling->CheckWorkup No Sol_Coupling Use Additives (HOBt/Oxyma) Change to Uronium/Phosphonium Reagent Use Weaker Base (DIPEA) CheckCoupling->Sol_Coupling Yes CheckStorage Analyze Storage Conditions CheckWorkup->CheckStorage No Sol_Workup Maintain Neutral pH Avoid High Temperatures Minimize Contact Time CheckWorkup->Sol_Workup Yes Sol_Storage Store as Solid at Low Temp Use Non-Polar, Aprotic Solvent CheckStorage->Sol_Storage Yes End Enantiopurity Maintained CheckStorage->End No Sol_Coupling->CheckWorkup Sol_Workup->CheckStorage Sol_Storage->End

Caption: A logical workflow for troubleshooting and resolving racemization issues in your experiments.

VI. References

  • Hasegawa, M., et al. (2003). Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation. PubMed. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Peptides. Available at: [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Available at: [Link]

  • Radboud University. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Available at: [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Available at: [Link]

  • Wikipedia. (n.d.). Racemization. Available at: [Link]

  • Royal Society of Chemistry. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. RSC Chemical Biology. Available at: [Link]

  • ACS Publications. (2003). Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. The Journal of Organic Chemistry. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Available at: [Link]

  • ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Available at: [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Enantiopure 3-Substituted Morpholines. Available at: [Link]

  • ResearchGate. (n.d.). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Available at: [Link]

  • Kobo. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Strategies for chiral separation: from racemate to enantiomer. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available at: [Link]

  • Google Patents. (n.d.). Racemization of a carboxylic acid. Available at:

  • ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]

  • AMOLF Institutional Repository. (2021). Counteracting Enantiospecific Behavior of Tailor-Made Additives During Chiral Symmetry Breaking. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2012). What's a Racemic Mixture?. Available at: [Link]

  • Radboud Repository. (2015). Deracemizing Racemic Compounds. Available at: [Link]

Sources

Optimization

Troubleshooting amide bond formation with secondary amines

Technical Support Center: Amide Bond Formation with Secondary Amines Core Directive & Analysis Secondary amines (R₂NH) present a distinct kinetic challenge compared to primary amines. The increased steric bulk around the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Bond Formation with Secondary Amines

Core Directive & Analysis

Secondary amines (R₂NH) present a distinct kinetic challenge compared to primary amines. The increased steric bulk around the nucleophilic nitrogen significantly retards the rate of attack on the activated ester. This deceleration allows competing pathways—primarily epimerization (via oxazolone formation) and hydrolysis —to dominate.

This guide moves beyond "standard" peptide coupling (EDC/HOBt), which often fails for secondary amines, and focuses on high-reactivity, low-epimerization systems (HATU, COMU, T3P) and acid chloride methodologies.

Diagnostic Decision Matrix

Before selecting a protocol, determine your primary constraint using this logic flow.

AmideCoupling Start Substrate: Secondary Amine Chiral Is the Acid Chiral (α-center)? Start->Chiral Hindered Is the Acid Sterically Hindered? Chiral->Hindered No T3P Protocol A: T3P + Pyridine (Lowest Epimerization) Chiral->T3P Yes (High Risk) HATU Protocol B: HATU/HOAt (High Reactivity) Hindered->HATU Moderate Ghosez Protocol C: Ghosez's Reagent (Acid Chloride - Max Power) Hindered->Ghosez Extreme (e.g., Aib, N-Me) COMU Protocol D: COMU + TMP (Safer/Soluble Alternative) Hindered->COMU Alternative to HATU

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate chirality and steric demand.

Troubleshooting Guides (Q&A)

Issue 1: "My reaction stalls at 50-60% conversion, even with excess equivalents."

Diagnosis: The activated ester is hydrolyzing faster than the bulky secondary amine can attack it. Carbodiimides (EDC/DCC) are insufficient here. Technical Solution: Switch to HATU or COMU .[1]

  • The Mechanism: HATU generates an OAt-active ester.[2][3] The pyridine nitrogen in the 7-azabenzotriazole ring provides a "neighboring group effect" (anchimeric assistance), stabilizing the incoming amine via hydrogen bonding and accelerating the attack by orders of magnitude compared to HOBt esters [1].

  • The Fix:

    • Use HATU (1.1 equiv) with HOAt (0.5 equiv) as an additive.

    • Use DIEA (Diisopropylethylamine) as the base.[1]

    • Critical: Pre-activation time should be short (< 2 mins) to avoid guanidinium byproduct formation, a common side reaction where the amine attacks the coupling reagent instead of the acid.

Issue 2: "I am observing significant racemization (epimerization) of my chiral acid."

Diagnosis: Slow kinetics with secondary amines allow the activated acid to cyclize into an oxazolone (azlactone) intermediate. This intermediate is highly prone to deprotonation at the


-carbon, leading to loss of chirality.
Technical Solution:  Switch to T3P (Propylphosphonic anhydride)  or change the base.
  • The Mechanism: T3P acts as a kinetic trap. It forms a mixed anhydride that is highly reactive but, crucially, T3P does not generate the basic counter-ions that promote oxazolone proton abstraction.

  • The Fix:

    • Reagent: Use T3P (50% in EtOAc/DMF).

    • Base: Switch from TEA/DIEA to Pyridine or 2,4,6-Collidine . These weaker bases are sufficient to drive the reaction but insufficient to deprotonate the

      
      -carbon of the oxazolone [2].
      
    • Temperature: Run the reaction at 0°C to -10°C.

Issue 3: "I cannot remove the urea byproduct; it's co-eluting with my product."

Diagnosis: You are likely using DCC or EDC, and the urea byproducts (DCU/EDU) are lingering. Technical Solution: Use T3P or COMU .[3]

  • The Fix:

    • T3P: The byproduct is water-soluble propylphosphonic acid.[4] A simple acidic workup (1M HCl) followed by a basic wash (sat. NaHCO₃) removes all coupling reagents, often eliminating the need for chromatography [3].

    • COMU: The byproduct is water-soluble and the reagent itself is safer (non-explosive) compared to benzotriazoles [4].

Issue 4: "Nothing works. My amine is extremely hindered (e.g., N-methyl aniline, N-trityl)."

Diagnosis: The activation energy for the nucleophilic attack is too high for standard active esters. Technical Solution: Acid Chlorides via Ghosez’s Reagent .

  • The Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions. Acid chlorides are significantly more electrophilic than HATU/T3P esters.

  • The Fix: Generate the acid chloride in situ and react with the amine. This avoids the instability of isolating acid chlorides.

Comparative Data: Coupling Reagents for Secondary Amines

FeatureHATU T3P COMU Ghosez's Reagent
Primary Utility Maximum ReactivityLow EpimerizationGreen/Soluble Alternative"Impossible" Substrates
Leaving Group HOAt (7-aza)Phosphonic AcidOxymaChloride
Epimerization Risk ModerateVery Low LowHigh (if base is strong)
Byproduct Removal Difficult (requires col. chrom.)Excellent (aq. wash)Good (aq. wash)Good
Safety Profile Sensitizer / Explosive riskNon-toxic / StableNon-explosiveCorrosive / Moisture sens.

Validated Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Hindered secondary amines where chirality is not the primary concern.

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv HATU in anhydrous DMF (0.2 M concentration).

  • Base: Add 2.0 equiv DIEA (Diisopropylethylamine).

    • Note: If the solution does not turn yellow immediately, check pH (should be >8).

  • Activate: Stir for 30 seconds (Do not over-activate).

  • Couple: Add 1.1 equiv Secondary Amine .

  • Monitor: Stir at RT for 2–4 hours. Monitor via LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), 1M HCl, and sat. NaHCO₃.

Protocol B: Low-Epimerization Coupling (T3P)

Best for: Chiral acids coupled to secondary amines.

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Secondary Amine in EtOAc or 2-MeTHF (0.1 M).

  • Base: Add 3.0 equiv Pyridine (or 2,4,6-Collidine for max protection). Cool to 0°C.[5][6][7]

  • Couple: Add 1.5 equiv T3P (50% w/w solution in EtOAc) dropwise.

  • Monitor: Allow to warm to RT overnight.

  • Workup: Add water. Separate layers. Wash organic layer with 1M HCl (x3) to remove pyridine and T3P byproducts.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely unreactive amines (e.g., N-methylated peptides).

  • Activation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM (0.1 M). Add 1.2 equiv Ghosez’s Reagent [1-Chloro-N,N,2-trimethyl-1-propenylamine]. Stir at RT for 1 hour.

    • Check: Monitor by TLC (acid converts to acid chloride).

  • Coupling: Add 1.2 equiv Secondary Amine and 2.0 equiv DIEA .

  • Reaction: Stir at RT or reflux (40°C) if necessary.

Mechanistic Visualization: The Epimerization Trap

Understanding why secondary amines cause racemization is key to preventing it.

Epimerization cluster_prevention Prevention Strategy Acid Activated Ester (Chiral L-Isomer) Oxazolone Oxazolone Intermediate Acid->Oxazolone Slow Attack (Secondary Amine) Product Pure L-Amide Acid->Product Fast Attack (Primary Amine) Amine Secondary Amine (Slow Attack) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation T3P Use T3P/Pyridine (Prevents Deprotonation)

Caption: The "Danger Zone" for secondary amines. Slow nucleophilic attack allows the Activated Ester to cyclize into the Oxazolone, which is easily racemized by base.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[1][4][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Dunetz, J. R., et al. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[11] Organic Letters, 13(19), 5048–5051.

  • Archibald, T. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Organic Synthesis.[4][5][12] Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses.

Sources

Troubleshooting

Dealing with hygroscopic nature of morpholine hydrochloride salts

Welcome to the technical support guide for handling morpholine hydrochloride and its derivatives. As a valued member of the scientific community, your experimental success is our priority.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling morpholine hydrochloride and its derivatives. As a valued member of the scientific community, your experimental success is our priority. Morpholine hydrochloride is a crucial reagent in many synthetic and pharmaceutical development pathways. However, its hygroscopic nature—the tendency to absorb moisture from the atmosphere—presents a common yet significant challenge that can impact material integrity, experimental reproducibility, and product stability.[1][2][3]

This guide is designed to provide you, our fellow researchers and drug development professionals, with expert insights and field-proven protocols to effectively manage the challenges associated with this hygroscopic salt. We will move beyond simple instructions to explain the underlying principles, ensuring you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the hygroscopic properties of morpholine hydrochloride.

Q1: What exactly makes morpholine hydrochloride hygroscopic?

The hygroscopicity of morpholine hydrochloride stems from its molecular structure. As a salt of a relatively strong base (morpholine) and a strong acid (hydrochloric acid), it is highly polar and readily forms hydrogen bonds. Water molecules in the atmosphere, being highly polar themselves, are easily attracted to and incorporated into the salt's crystal lattice. This interaction is strong enough to pull moisture directly from the air, especially at higher ambient humidity levels.[1][4]

Q2: How can absorbed moisture affect my morpholine hydrochloride and my experimental results?

Moisture uptake is not a benign process; it can trigger a cascade of undesirable physical and chemical changes that compromise your material and experiments.[5][6]

  • Physical Changes: The most immediate effect is a change in the physical state. What should be a free-flowing powder can become caked, clumped, or in extreme cases, deliquesce (dissolve in the absorbed water).[7] This complicates handling and makes accurate weighing nearly impossible.[8]

  • Chemical Instability: The presence of water can act as a medium or a catalyst for degradation reactions such as hydrolysis.[6][9] For some morpholine derivatives, studies have shown that high relative humidity can alter the kinetics of degradation, potentially leading to faster decomposition.[10][11]

  • Inaccurate Stoichiometry: If you weigh a sample that has absorbed water, the actual mass of the morpholine hydrochloride is less than the measured mass. This leads to significant errors in molar calculations, affecting reaction yields and the purity of your final product.

  • Impact on Drug Development: In a pharmaceutical context, these changes are critical. Altered physical properties affect flowability and compaction during tableting, while chemical degradation impacts the stability, shelf-life, and bioavailability of the active pharmaceutical ingredient (API).[5][12]

Q3: What are the visual signs that my salt has been compromised by moisture?

You can often identify moisture contamination through simple visual inspection. Be alert for the following indicators:

  • Loss of Flowability: The powder no longer moves freely and begins to form soft clumps.

  • Caking/Agglomeration: The soft clumps have hardened into a solid or semi-solid mass.[7]

  • "Wet" Appearance: The material may look damp or darken slightly in color.

  • Deliquescence: In advanced stages, the solid may begin to dissolve and turn into a paste or a saturated solution.[9]

Troubleshooting Guides & Protocols

This section provides practical solutions and step-by-step instructions for specific issues you may encounter.

Issue 1: My morpholine hydrochloride has clumped. Can I still use it?

This is a common and critical question. Using a compromised reagent can invalidate your results. Follow this decision-making workflow to assess and potentially salvage your material.

Clumped_Sample_Workflow start Clumped Morpholine HCl Sample Identified q1 How severe is the clumping? start->q1 soft_clumps Soft Clumps (Breaks apart easily) q1->soft_clumps Minor hard_caked Hard Caked Mass or 'Wet' Appearance q1->hard_caked Severe action_dry Action: Dry the Material (See Protocol 1) soft_clumps->action_dry action_discard Action: Discard Material (Consult Safety Guidelines) hard_caked->action_discard q2 Is the material critical for a GMP or quantitative study? action_dry->q2 use_non_critical Proceed with use in non-critical applications (e.g., preliminary synthesis) q2->use_non_critical No order_new Order a new, verified lot of material for critical studies. q2->order_new Yes Storage_Setup cluster_0 Ideal Storage Environment cluster_1 desiccator Airtight Desiccator Cabinet desiccant Active Desiccant Bed (e.g., Silica Gel) container Primary Container (Tightly Sealed, Parafilmed) reagent Morpholine HCl atmosphere Controlled Laboratory Atmosphere (Low Humidity, Stable Temp) atmosphere->desiccator Provides external protection

Caption: Recommended setup for storing hygroscopic salts.

Parameter Recommendation Rationale
Temperature Cool, stable room temperature (e.g., 20-25°C)Avoids temperature fluctuations that can cause condensation inside the container. [13]
Relative Humidity (RH) As low as possible; store inside a desiccator.Minimizes the driving force for moisture absorption. [14]
Atmosphere Tightly sealed container; inert gas for high sensitivity.Prevents direct contact with atmospheric moisture. [2][15]
Light Store in an opaque container or dark cabinet.Protects against potential light-induced degradation. [2]
Handling
  • Minimize Exposure: Only open the container for the minimum time required to dispense the material.

  • Work Environment: Whenever possible, handle the material in an environment with controlled humidity. For the most sensitive applications, a glove box is the ideal solution. [16]* Use Appropriate Tools: Use clean, dry spatulas and tools to avoid introducing moisture.

  • Dispense from a Secondary Container: To prevent contaminating your main stock, never return unused material to the original bottle. It is better to dispense a small amount into a temporary weighing vessel for use.

By implementing these best practices, you can ensure the quality of your morpholine hydrochloride salts, leading to more reliable, reproducible, and successful scientific outcomes.

References
  • Vertex AI Search. Morpholine hydrochloride | Solubility of Things.
  • Alfa Chemistry. CAS 10024-89-2 Morpholine HydroChloride.
  • LibreTexts. Weighing Hygroscopic Solids.
  • Santa Cruz Biotechnology, Inc. 4-(2-Chloroethyl)
  • A&K Scientific, Inc. 4-(2-Chloroethyl)
  • Ziebaq. 10 Best Practices for Using Lab Chemical Storage Cabinets.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Penta Chemicals.
  • MsdsDigital.com.
  • GenFollower.
  • ChemicalBook. Morpholine CAS#: 110-91-8.
  • PubChem. MORPHOLINE.
  • Innova Design Group.
  • NurdRage.
  • Pharma Innov
  • Reddit. How do you weigh your stuff?. r/chemistry.
  • Chromatography Forum. How to weigh a higroscopic substance.
  • HepatoChem. How do you handle hygroscopic salts?.
  • Taylor & Francis Online.
  • MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • BenchChem. Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • ResearchGate. Stability of [(N-morpholine)
  • PubMed. Stability of [(N-morpholine)
  • Journal of Medical Science.

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Reference Data & Comparative Studies

Validation

Strategic Guide: X-Ray Crystallography of Chiral Morpholine Hydrochloride Salts for Absolute Configuration

Topic: X-ray crystallography of chiral morpholine hydrochloride salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Part 1: The "Oily Amine" Challenge in Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography of chiral morpholine hydrochloride salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Part 1: The "Oily Amine" Challenge in Drug Discovery

In the high-stakes arena of small molecule drug discovery, chiral morpholine motifs are ubiquitous, serving as solubility-enhancing pharmacophores in kinase inhibitors and GPCR ligands. However, a recurring bottleneck exists: Morpholine free bases are notoriously difficult to crystallize. They frequently exist as viscous oils or low-melting solids, rendering single-crystal X-ray diffraction (SC-XRD)—the gold standard for absolute configuration determination—inaccessible.

This guide evaluates the Morpholine Hydrochloride (HCl) Salt Derivatization Strategy as a robust solution to this impasse. We move beyond simple "salt formation" to analyze why the HCl form specifically balances lattice energy, anomalous scattering potential, and pharmaceutical relevance better than its alternatives.

Part 2: Comparative Analysis – Why HCl?

To objectively evaluate the performance of the HCl salt strategy, we must compare it against the Free Base (often impractical), Hydrobromide (HBr) salts (better scattering, lower stability), and Chiral Co-crystals.

Table 1: Performance Matrix of Crystallographic Strategies for Chiral Morpholines
FeatureMorpholine HCl Salt Morpholine Free Base Morpholine HBr Salt Chiral Co-Crystal
Crystallinity High (Strong H-bond network)Low (Often oil/amorphous)Medium-High Variable (Screening required)
Lattice Stability Excellent (High MP)PoorGood (Light sensitive)Good
Anomalous Signal Weak (Cl, Z=17)None (C/H/N/O only)Strong (Br, Z=35)None (unless heavy co-former)
Abs. Config. (Mo) Difficult (Requires high redundancy)ImpossibleEasy Impossible
Abs. Config. (Cu) Feasible (With good data)ImpossibleExcellent Impossible
Solubility Water/Alcohol solubleOrganic solubleSimilar to HClVariable
Pharma Relevance Tier 1 (Common drug form)Tier 2Tier 3 (Toxic potential)Tier 2
Expert Insight: The Scattering Trade-off

While Hydrobromide (HBr) salts offer a superior anomalous signal (making Flack parameter determination trivial even with Mo radiation), they often suffer from chemical instability (discoloration/oxidation) and lower pharmaceutical acceptability.

The HCl Advantage: The Chloride ion (Cl⁻) sits in a "sweet spot." It is heavy enough to provide a measurable anomalous signal using Copper (Cu K


) radiation , yet it forms robust, chemically stable lattices driven by charge-assisted hydrogen bonds (

). This makes the HCl salt the most pragmatic choice for simultaneous structure elucidation and solid-form development.

Part 3: Strategic Workflows (Visualized)

Diagram 1: The Crystallization Decision Matrix

Caption: Logical decision tree for selecting the optimal salt form based on sample state and available X-ray source.

SaltSelection Start START: Chiral Morpholine Sample StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Solid Oil Oil / Gum StateCheck->Oil Oil ActionDirect Attempt Direct Crystallization Solid->ActionDirect SourceCheck Available X-ray Source? Oil->SourceCheck MoSource Molybdenum (Mo) SourceCheck->MoSource CuSource Copper (Cu) SourceCheck->CuSource ActionHBr Synthesize HBr Salt (Maximize Scattering) MoSource->ActionHBr Weak Signal Risk ActionHCl Synthesize HCl Salt (Balance Stability/Scatter) CuSource->ActionHCl Sufficient Signal Result Absolute Configuration (Flack Parameter) ActionHBr->Result Strong Anomalous Data ActionHCl->Result Stable Crystal + Config

Part 4: Experimental Protocol – The "Anti-Oil" Method

Standard crystallization often fails for morpholines because they tend to "oil out" (liquid-liquid phase separation) rather than nucleate. This protocol utilizes vapor diffusion with polarity inversion to force lattice formation.

Salt Synthesis (In-Situ)
  • Reagents: Chiral Morpholine free base (50 mg), 4M HCl in Dioxane (1.1 eq), Isopropanol (IPA), Diethyl Ether (

    
    ).
    
  • Procedure:

    • Dissolve 50 mg of free base in 0.5 mL minimal dry IPA.

    • Add 1.1 equivalents of 4M HCl/Dioxane dropwise with stirring.

    • Critical Step: If precipitate is amorphous/gummy, heat gently to

      
       to redissolve, then allow to cool slowly.
      
Crystallization via Vapor Diffusion
  • Setup: Use a double-vial system.

  • Inner Vial: Filter the salt solution (from step 1) into a small 1.5 mL vial. Ensure the vial is only half full.

  • Outer Vial: Place the small vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (antisolvent).

  • Mechanism: Ether vapor slowly diffuses into the IPA solution, gently increasing supersaturation without inducing shock precipitation (which causes oiling).

  • Timeline: Seal tightly and leave undisturbed in a vibration-free dark area for 3-7 days.

Data Collection & Refinement Strategy
  • Mounting: Select a block-like crystal. Mount in Paratone-N oil at 100 K (cryo-cooling is mandatory to reduce thermal motion of the Cl ion).

  • Strategy: Collect a complete sphere of data (redundancy > 4).

    • If using Mo source: You must collect high-angle data (

      
      ) to maximize resolution.
      
    • If using Cu source: Prioritize high redundancy to accurately measure the small anomalous differences.

  • Refinement:

    • Refine the structure using SHELXL or OLEX2.

    • Validation: Check the Flack Parameter (x) .

      • 
         (e.g., 
        
        
        
        ): Correct Absolute Configuration.
      • 
        : Inverted Structure (Flip the enantiomer).
        
      • 
        : Racemic Twin or weak anomalous signal.
        

Part 5: Scientific Mechanism & Data Interpretation

The Structural Anchor:

The success of this method relies on the robust hydrogen bonding motif. In morpholine HCl salts, the protonated nitrogen (


) acts as a strong donor, while the Chloride ion (

) acts as a spherical acceptor.
  • Geometry: The N...Cl distance is typically 3.05 – 3.20 Å .

  • Packing: This interaction creates infinite 1D chains or 2D sheets, locking the morpholine chair conformation in a rigid lattice. This rigidity lowers the B-factors (thermal displacement), improving the precision of bond lengths and the anomalous signal.

Diagram 2: The Anomalous Scattering Pathway

Caption: How the Chlorine atom enables absolute configuration determination via Friedel pair differences.

AnomalousScattering Xray Incident X-ray (Cu Kα) Crystal Chiral Crystal (Morpholine HCl) Xray->Crystal ScatterNormal Normal Scattering (Phase Independent) Crystal->ScatterNormal ScatterAnom Anomalous Scattering (Chlorine Absorption Edge) Crystal->ScatterAnom Interaction with Cl e- Friedel Friedel Pairs I(hkl) vs I(-h-k-l) ScatterNormal->Friedel ScatterAnom->Friedel Diff Intensity Difference (ΔI ≠ 0) Friedel->Diff Break Friedel's Law Flack Flack Parameter Calculation Diff->Flack Config Absolute Configuration Assigned Flack->Config

References

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. University of Edinburgh. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of pharmaceutical salts. Journal of Pharmacy and Pharmacology. Link

  • Gould, R. O., et al. (2020). Crystal engineering of morpholine salts: Hydrogen bonding patterns. CrystEngComm. Link

Comparative

Metabolic Stability of Morpholine-Containing Peptides vs. Natural Peptides: A Comparative Technical Guide

Executive Summary: The Stability Gap Natural peptides possess high potency and specificity but suffer from a critical flaw in drug development: metabolic instability .[1][2] The average plasma half-life of a natural line...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Gap

Natural peptides possess high potency and specificity but suffer from a critical flaw in drug development: metabolic instability .[1][2] The average plasma half-life of a natural linear peptide is often <30 minutes , driven by rapid renal clearance and enzymatic degradation by ubiquitous proteases (e.g., DPP-IV, Neprilysin).

Morpholine-containing peptides represent a class of peptidomimetics designed to bridge this gap. By incorporating morpholine rings—either as backbone modifications (e.g., Morpholine-3-carboxylic acid as a proline surrogate) or as end-capping groups—researchers can introduce steric and electronic barriers that prevent protease recognition.

This guide objectively compares the metabolic profiles of these two classes, providing the structural rationale, comparative data, and validated protocols for assessing their stability.

Structural Basis of Stability: The Morpholine Shield

To understand the stability enhancement, one must look at the molecular geometry. Natural peptides rely on planar amide bonds (


 hybridized), which are prime targets for nucleophilic attack by serine and cysteine proteases.
The Morpholine Modification

The morpholine ring is a six-membered heterocycle containing both amine and ether functional groups. When incorporated into a peptide (e.g., replacing Proline with Morpholine-3-carboxylic acid (Mor) ), it adopts a chair conformation .

  • Steric Hindrance: The bulky chair conformation shields the adjacent peptide bond from the active sites of enzymes like Prolyl Endopeptidase (PEP) .

  • Electronic Deactivation: The oxygen atom in the morpholine ring alters the electron density of the adjacent amide, reducing its susceptibility to hydrolysis.

  • Conformational Rigidity: Like Proline, Morpholine restricts the

    
     and 
    
    
    
    torsion angles, locking the peptide into a bioactive conformation that is energetically unfavorable for protease unfolding and cleavage.
Mechanism of Action Diagram

MorpholineStability cluster_mechanism Mechanism of Stabilization Protease Serum Protease (e.g., Trypsin, PEP) NaturalPeptide Natural Peptide (Planar Amide Bond) Protease->NaturalPeptide Recognizes Scissile Bond MorpholinePeptide Morpholine-Modified Peptide (Chair Conformation) Protease->MorpholinePeptide Steric Clash Hydrolysis Hydrolysis (Cleavage) NaturalPeptide->Hydrolysis Rapid Attack Stable Metabolically Stable (Intact) MorpholinePeptide->Stable Resistance

Figure 1: Mechanistic comparison of protease interaction. The morpholine ring introduces steric bulk and conformational rigidity, preventing the "lock and key" recognition required for enzymatic hydrolysis.

Comparative Analysis: Natural vs. Morpholine Peptides

The following data summarizes the stability metrics. While natural peptides are degraded rapidly, morpholine-modified analogues (specifically those using Morpholine-3-carboxylic acid or similar surrogates) show significantly extended half-lives.

Quantitative Stability Data
FeatureNatural Peptide (Linear)Morpholine-Modified PeptideImprovement Factor
Serum Half-Life (

)
2 – 30 minutes2 – 24 hours10x – 100x
Liver Microsome Stability < 15 minutes (High Clearance)> 60 minutes (Low Clearance)> 4x
Protease Susceptibility High (Trypsin, Chymotrypsin, PEP)Low (Resistant to PEP/DPP-IV)High
Renal Clearance Rapid (Glomerular filtration)Reduced (If PMO conjugated)Variable
Solubility Variable (Sequence dependent)High (Ether oxygen H-bonding)Improved

Note on Data Sources: Natural peptide half-lives are well-documented (e.g., GLP-1 < 2 min, Enkephalin < 15 min).[3] Morpholine analogues (e.g., Morpholine-3-carboxylic acid substituted Enkephalins) have demonstrated half-lives exceeding 4 hours in brain homogenates and serum assays due to resistance against enkephalinases.

Specific Case: Proline vs. Morpholine-3-Carboxylic Acid (Mor)

In studies involving Prolyl Endopeptidase (PEP) , peptides containing natural Proline are cleaved rapidly. Replacing Proline with Mor renders the peptide bond nearly inert to PEP.

  • Natural Substrate: Z-Gly-Pro-X

    
     Cleaved in < 10 mins.[3]
    
  • Morpholine Analogue: Z-Gly-Mor-X

    
     > 90% intact after 4 hours.
    

Experimental Protocols

To validate these claims in your own drug discovery pipeline, use the following self-validating protocols. These workflows prioritize LC-MS/MS for quantitation, as it avoids the false positives common with colorimetric assays.

In Vitro Serum Stability Assay (LC-MS/MS)

Objective: Determine the


 of the peptide in pooled human/rat serum.

Materials:

  • Pooled Human Serum (Male AB, heat-inactivated optionally, though active is preferred for stress testing).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (IS): Isotopically labeled analog or structurally similar stable peptide (e.g., Warfarin or Tolbutamide for small molecules, or a stable cyclic peptide).

  • Precipitation Solvent: Acetonitrile (ACN) with 1% Formic Acid.

Protocol Steps:

  • Preparation: Warm serum to 37°C in a water bath.

  • Initiation: Spike serum with Test Peptide to a final concentration of 1–5 µM (ensure DMSO < 1%).

  • Sampling: At time points

    
     min:
    
    • Remove 50 µL of reaction mixture.

    • Immediately add to 200 µL of ice-cold Precipitation Solvent (containing Internal Standard) to quench proteases.

  • Processing: Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant onto RP-HPLC coupled to Triple Quadrupole MS. Monitor MRM transitions for parent peptide and expected metabolites.

Data Calculation: Plot


 vs. Time. The slope 

gives the half-life:

Workflow Diagram

StabilityWorkflow cluster_sampling Time-Point Sampling (0-240 min) Start Start: Peptide Stock (10 mM in DMSO) Incubate Incubate in Serum 37°C, 1-5 µM Start->Incubate Sample Aliquot 50 µL Incubate->Sample At t=x Quench Quench & Precipitate (ACN + 1% FA + IS) Sample->Quench Immediate Centrifuge Centrifuge 14,000g, 10 min, 4°C Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Calculate Half-Life (t1/2) LCMS->Data

Figure 2: Step-by-step workflow for assessing metabolic stability using LC-MS/MS. Critical control points include the immediate quenching of proteases and the use of an internal standard.

References

  • Grotenbreg, G. M., et al. (2004).[4] "Synthesis and application of carbohydrate-derived morpholine amino acids." Journal of Organic Chemistry. Link

    • Significance: Establishes the synthesis of Morpholine Amino Acids (MAAs)
  • Moulton, H. M., et al. (2007). "Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells." Molecular Therapy. Link

    • Significance: Demonstrates the absolute stability of the morpholino (PMO) backbone compared to the degradable peptide vector.
  • Knappe, D., et al. (2017). "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum."[5] PLOS ONE. Link

    • Significance: Provides the baseline protocols and variability data for n
  • BenchChem Technical Support. (2025). "Application Notes: Morpholine-Based Reagents in Peptide Synthesis." Link

    • Significance: Details the use of morpholine reagents in synthesis and their stability benefits.
  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life time of peptide and protein drugs."[5][6][7][8] Amino Acids.[4][6][7][8][9][10][11][12] Link

    • Significance: Comprehensive review of stability enhancement strategies, including unnatural amino acid substitution.[8][11][13]

Sources

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